1-(benzylsulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a phenylmethanesulfonyl group, and a piperidine ring, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H20ClF3N2O3S |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H20ClF3N2O3S/c21-18-9-8-16(11-17(18)20(22,23)24)25-19(27)15-7-4-10-26(12-15)30(28,29)13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12-13H2,(H,25,27) |
InChI Key |
QFYJMERWCKOGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled conditions . The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to activate histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein, which plays a crucial role in altering chromatin acetylation . This activity is significant in regulating gene expression and has implications in treating cognitive dysfunction and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties and used in pain management.
N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Activates HAT activity and is used in research related to chromatin acetylation.
Ethyl 4-chloro-3-(trifluoromethyl)phenylcarbamate: Utilized in the synthesis of various organic compounds.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to activate HAT activity and its potential therapeutic applications make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
